molecular formula C19H16N6O3S B2999793 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1115976-56-1

2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B2999793
CAS No.: 1115976-56-1
M. Wt: 408.44
InChI Key: WECUUDHNJWXXGX-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide features a quinazolinone core substituted with a 4-methoxyphenyl group at position 3, a sulfanyl linker at position 2, and an acetamide side chain terminating in a 4H-1,2,4-triazol-3-yl group. This structure combines pharmacophores known for diverse biological activities: quinazolinones are associated with enzyme inhibition (e.g., tyrosine kinases), while 1,2,4-triazoles contribute to hydrogen bonding and metabolic stability . The 4-methoxyphenyl group enhances solubility via electron-donating effects, and the sulfanyl bridge may improve bioavailability by modulating lipophilicity .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3S/c1-28-13-8-6-12(7-9-13)25-17(27)14-4-2-3-5-15(14)22-19(25)29-10-16(26)23-18-20-11-21-24-18/h2-9,11H,10H2,1H3,(H2,20,21,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECUUDHNJWXXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps:

Chemical Reactions Analysis

2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted derivatives.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name/ID Quinazolinone Substituent Acetamide Terminal Group Key Properties/Activities Reference
Target Compound 4-Methoxyphenyl 4H-1,2,4-Triazol-3-yl Potential H-bonding (triazole), enhanced solubility (methoxy)
AJ5d (N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide) 4-Fluorophenyl 2-Chlorophenyl-thiazolidinone High electronegativity (Cl, F); moderate yield (61%)
13b (2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide) 4-Methoxyphenyl 4-Sulfamoylphenyl High yield (95%); IR/NMR-confirmed structure; methoxy enhances solubility
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-Chlorophenyl 4-Sulfamoylphenyl Electron-withdrawing Cl improves stability; lower solubility vs. methoxy analogs
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Phenyl Thioxothiazolidin-3-yl Thioxo group increases reactivity; synthesized via hydrazine-thioglycolic acid coupling
2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 4-Methylphenyl 2,4,6-Trimethylphenyl Steric hindrance (trimethylphenyl) may reduce binding affinity

Physicochemical Properties

  • Solubility : The 4-methoxyphenyl group in the target compound and 13b improves aqueous solubility compared to chloro- or fluoro-substituted analogs (e.g., ) .
  • Metabolic Stability : Electron-withdrawing groups (Cl, CF₃ in ) may enhance stability but reduce bioavailability due to lower solubility .

Critical Research Findings and Limitations

  • Contradictory Substituent Effects : While 4-methoxy enhances solubility, chloro analogs () show comparable bioactivity, suggesting target-specific preferences .
  • Synthesis Complexity : Multistep syntheses (e.g., ) result in moderate yields, whereas diazonium coupling () offers higher efficiency .
  • Lack of In Vivo Data : Most evidence focuses on in vitro or spectral characterization; pharmacological profiling of the target compound remains unexplored.

Biological Activity

The compound 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is a member of the quinazoline family that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly in relation to antimicrobial, anticancer, and anticonvulsant effects.

Molecular Formula and Structure

The molecular formula of the compound is C26H25N3O3SC_{26}H_{25}N_{3}O_{3}S. The structure features a quinazoline core substituted with a methoxyphenyl group and a triazole moiety. The sulfanyl group plays a crucial role in enhancing the biological activity of the compound.

Antimicrobial Activity

Research indicates that compounds containing quinazoline structures often exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have been shown to possess activity against various bacterial strains. A study highlighted that certain quinazoline derivatives demonstrated antibacterial effects against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL .

Anticancer Activity

The anticancer potential of quinazoline derivatives is well-documented. For example, studies have reported that related compounds induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase .

CompoundCell LineIC50 (μM)
Quinazoline Derivative AHeLa12.5
Quinazoline Derivative BMCF-715.0

Anticonvulsant Activity

The anticonvulsant properties of quinazoline derivatives have also been explored. A study demonstrated that certain compounds exhibited protective effects in animal models of epilepsy, with significant reductions in seizure frequency and duration .

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, a series of synthesized quinazoline derivatives were tested against standard microbial strains. The results indicated that modifications at the sulfanyl position significantly enhanced antibacterial activity compared to non-modified analogs.

Case Study 2: Anticancer Screening

A comprehensive screening involving various human cancer cell lines revealed that the compound significantly inhibited tumor growth in vitro. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing an increase in sub-G1 cell population indicative of apoptotic cells.

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